molecular formula C8H6BrN3O B7934574 2-amino-6-bromo-1H-quinazolin-4-one

2-amino-6-bromo-1H-quinazolin-4-one

Katalognummer: B7934574
Molekulargewicht: 240.06 g/mol
InChI-Schlüssel: BDPCBRSHZVHPKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-bromo-1H-quinazolin-4-one (CAS: 5426-59-5) is a brominated quinazolinone derivative characterized by an amino group at position 2 and a bromine atom at position 6. Its molecular formula is C₈H₅BrN₃O, with a molar mass of 239.07 g/mol. Key physicochemical properties include a LogP of 1.02, indicating moderate lipophilicity, and a vapor pressure of 0.0±1.4 mmHg at 25°C, suggesting low volatility . The compound is stored at 2–8°C and is classified with the hazard code Xi (irritant).

Eigenschaften

IUPAC Name

2-amino-6-bromo-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPCBRSHZVHPKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation Mechanism

The reaction of 5-bromoanthranilic acid with o-aminobenzoyl chloride proceeds via nucleophilic acyl substitution. The anthranilic acid’s carboxylate attacks the benzoyl chloride’s carbonyl carbon, forming a tetrahedral intermediate that collapses to release HCl and generate the benzoxazinone intermediate. Hydrazine hydrate then cleaves the oxazinone ring, followed by intramolecular cyclization to form the quinazolinone core.

Regioselective Bromination

Bromination at the 6-position is dictated by the amino group’s +M (mesomeric) effect, which activates the para position. Density functional theory (DFT) calculations confirm that the 6-position exhibits a lower activation energy (ΔG‡ = 32.1 kcal/mol) compared to the 7-position (ΔG‡ = 36.8 kcal/mol).

Optimization of Reaction Parameters

Solvent and Temperature Effects

Cyclocondensation in pyridine maximizes yield (75%) due to its dual role as a solvent and base, neutralizing HCl byproducts. Substituting pyridine with DMF or THF reduces yields to <50%. Elevated temperatures (120–130°C) are critical for complete hydrazine-mediated cyclization.

Catalytic Bromination

Adding FeCl₃ (10 mol%) as a Lewis acid accelerates bromination, achieving 89% regioselectivity for the 6-bromo isomer at 25°C.

Characterization and Purification

Spectroscopic Identification

  • ¹H NMR (DMSO-d₆) : δ 7.88 (d, J = 8.0 Hz, 1H, H-5), 7.61 (t, J = 7.5 Hz, 1H, H-7), 7.24 (d, J = 8.0 Hz, 1H, H-8), 6.42 (s, 2H, NH₂).

  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O).

Purification Techniques

Recrystallization from ethanol/water (3:1) affords pale cream crystals with 98% purity. For complex mixtures, flash chromatography using CHCl₃/MeOH (99:1) resolves the target compound (Rf = 0.38).

Comparative Analysis of Synthetic Methods

Method Starting Material Yield Regioselectivity Purification
Cyclocondensation5-Bromoanthranilic acid75%100%Recrystallization
Post-Synthesis Bromination2-Aminoquinazolin-4-one68%89%Column Chromatography
One-Pot Reductive Cyclization5-Bromo-2-nitrobenzamide82%100%Solvent Evaporation

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-6-bromo-1H-quinazolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving 2-amino-6-bromo-1H-quinazolin-4-one typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of 2-amino-6-bromo-1H-quinazolin-4-one, each with unique chemical properties.

Wissenschaftliche Forschungsanwendungen

2-amino-6-bromo-1H-quinazolin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: In biological research, 2-amino-6-bromo-1H-quinazolin-4-one may be used to study its effects on biological systems and its interactions with biomolecules.

    Medicine: The compound may have potential therapeutic applications, and research is conducted to explore its efficacy and safety in medical treatments.

    Industry: 2-amino-6-bromo-1H-quinazolin-4-one is used in industrial applications, such as the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-amino-6-bromo-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The detailed molecular mechanisms are studied through biochemical assays and molecular modeling techniques.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The compound’s structural analogs are identified through similarity scoring (based on molecular fingerprints) and substituent variations. Below is a comparative analysis:

Table 1: Key Analogous Quinazolinones and Their Properties
Compound Name CAS No. Substituents (Position) Molecular Formula Molar Mass (g/mol) LogP Similarity Score
2-Amino-6-bromo-1H-quinazolin-4-one 5426-59-5 NH₂ (C2), Br (C6) C₈H₅BrN₃O 239.07 1.02
6-Bromo-7-methylquinazolin-4(3H)-one 943605-85-4 Br (C6), CH₃ (C7) C₉H₇BrN₂O 239.07 N/A 0.85
7-Bromo-2-methylquinazolin-4(3H)-one 403850-89-5 Br (C7), CH₃ (C2) C₉H₇BrN₂O 239.07 N/A 0.78
[Unnamed compound] 1769-24-0 Undisclosed substituents 0.89
2,6-Dimethylquinazolin-4(1H)-one 18731-19-6 CH₃ (C2, C6) C₁₀H₁₀N₂O 174.20 N/A 0.86

Key Observations :

  • Positional Effects: Bromine at C6 (target compound) vs.
  • Molar Mass Parity : Despite differing substituents (e.g., NH₂ vs. CH₃), multiple analogs share a molar mass of ~239 g/mol due to compensatory atomic contributions (e.g., NH₂ vs. CH₃Br) .

Q & A

Q. What in silico tools assess the metabolic stability of 2-amino-6-bromo-1H-quinazolin-4-one?

  • Methodology : Use SwissADME to predict cytochrome P450 metabolism. Key liabilities include oxidation at the 2-amino group (CYP3A4) and glucuronidation. MDCK permeability assays validate predictions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.